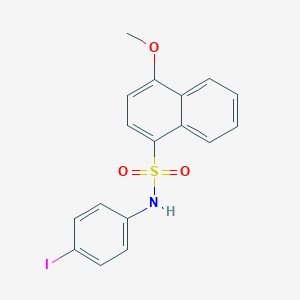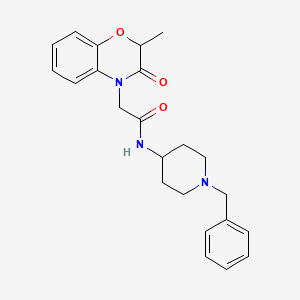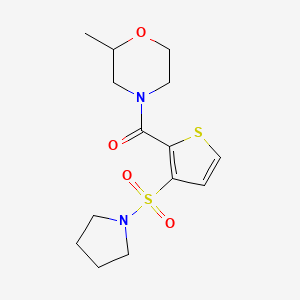
N-(4-iodophenyl)-4-methoxynaphthalene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-iodophenyl)-4-methoxynaphthalene-1-sulfonamide, also known as IMS or NSC 658497, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields including cancer research, drug development, and molecular biology. IMS is a sulfonamide derivative that contains both an iodine and a methoxy group, making it a valuable tool for studying the structure and function of biological systems.
Mecanismo De Acción
The mechanism of action of N-(4-iodophenyl)-4-methoxynaphthalene-1-sulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and survival. N-(4-iodophenyl)-4-methoxynaphthalene-1-sulfonamide may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(4-iodophenyl)-4-methoxynaphthalene-1-sulfonamide has been shown to have a number of biochemical and physiological effects, including the inhibition of angiogenesis, the process by which new blood vessels are formed. This may be an important mechanism by which N-(4-iodophenyl)-4-methoxynaphthalene-1-sulfonamide inhibits the growth of cancer cells. N-(4-iodophenyl)-4-methoxynaphthalene-1-sulfonamide has also been shown to inhibit the activity of certain kinases, which are enzymes that play a key role in cell signaling and regulation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-iodophenyl)-4-methoxynaphthalene-1-sulfonamide has several advantages for use in lab experiments, including its high potency and specificity for certain enzymes and pathways. However, N-(4-iodophenyl)-4-methoxynaphthalene-1-sulfonamide can also be toxic to cells at high concentrations, which may limit its usefulness in certain experiments. Additionally, N-(4-iodophenyl)-4-methoxynaphthalene-1-sulfonamide may have off-target effects on other enzymes and pathways, which can complicate data interpretation.
Direcciones Futuras
There are several future directions for research on N-(4-iodophenyl)-4-methoxynaphthalene-1-sulfonamide, including the development of new N-(4-iodophenyl)-4-methoxynaphthalene-1-sulfonamide derivatives with improved potency and specificity for certain enzymes and pathways. Additionally, N-(4-iodophenyl)-4-methoxynaphthalene-1-sulfonamide may be useful in combination with other drugs or therapies for the treatment of cancer. Further studies are needed to fully understand the mechanism of action of N-(4-iodophenyl)-4-methoxynaphthalene-1-sulfonamide and its potential applications in various fields of research.
Métodos De Síntesis
N-(4-iodophenyl)-4-methoxynaphthalene-1-sulfonamide can be synthesized using a variety of methods, including the reaction of 4-iodoaniline with 4-methoxynaphthalene-1-sulfonyl chloride in the presence of a base such as triethylamine. The resulting product can be purified using column chromatography or recrystallization techniques.
Aplicaciones Científicas De Investigación
N-(4-iodophenyl)-4-methoxynaphthalene-1-sulfonamide has been extensively studied for its potential applications in cancer research. In particular, N-(4-iodophenyl)-4-methoxynaphthalene-1-sulfonamide has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and colon cancer cells. This makes N-(4-iodophenyl)-4-methoxynaphthalene-1-sulfonamide a promising candidate for the development of new anti-cancer drugs.
Propiedades
IUPAC Name |
N-(4-iodophenyl)-4-methoxynaphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14INO3S/c1-22-16-10-11-17(15-5-3-2-4-14(15)16)23(20,21)19-13-8-6-12(18)7-9-13/h2-11,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLLRSMHLXYAYFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=CC=C(C=C3)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14INO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-iodophenyl)-4-methoxynaphthalene-1-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-Dimethyl-6-[[5-[3-(trifluoromethyl)phenyl]tetrazol-2-yl]methyl]pyrimidine-2,4-dione](/img/structure/B7546610.png)
![4-[4-[(2-Methoxy-5-methylphenyl)methyl]piperazin-1-yl]sulfonylmorpholine](/img/structure/B7546617.png)
![3-[1-(3-methylphenyl)sulfonyl-3,6-dihydro-2H-pyridin-4-yl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B7546622.png)
![1-[[5-(Ethylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-3-(2-propan-2-ylphenoxy)propan-2-ol](/img/structure/B7546624.png)
![1-[3-(Morpholine-4-carbonyl)piperidin-1-yl]-2-(1-phenylpyrazol-4-yl)ethanone](/img/structure/B7546625.png)
![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-3-(1,3,5-trimethylpyrazol-4-yl)propanamide](/img/structure/B7546637.png)
![[2-[4-Chloro-3-(dimethylsulfamoyl)anilino]-2-oxoethyl] 4-cyanobenzoate](/img/structure/B7546642.png)

![2-chloro-N-[2-(1-phenylpyrazol-4-yl)ethyl]benzamide](/img/structure/B7546645.png)
![2,3-dichloro-N-[2-(1-phenylpyrazol-4-yl)ethyl]benzamide](/img/structure/B7546646.png)



![(2R)-2-[(4-methoxynaphthalen-1-yl)sulfonylamino]-3-methylbutanoic acid](/img/structure/B7546682.png)